

The Discovery and Enduring Significance of Triphosphopyridine Nucleotide (TPN)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NADP sodium hydrate*

Cat. No.: *B15569622*

[Get Quote](#)

A Technical Guide for Researchers in Life Sciences and Drug Development

Executive Summary

Triphosphopyridine nucleotide (TPN), now known as nicotinamide adenine dinucleotide phosphate (NADP⁺), is a pivotal coenzyme in cellular metabolism. Its discovery in the 1930s by Otto Warburg and Walter Christian marked a turning point in our understanding of biochemical pathways, revealing a new layer of specificity in redox reactions. This guide provides an in-depth exploration of the historical context of TPN's discovery, its critical role in metabolic processes such as the pentose phosphate pathway, and the experimental methodologies that first brought its function to light. Detailed protocols, quantitative data representations, and pathway visualizations are included to offer a comprehensive resource for researchers and professionals in drug development.

A Landmark Discovery in Biochemistry: The Identification of TPN

In the early 20th century, the intricate web of metabolic reactions within the cell was largely a mystery. A significant breakthrough came in the early 1930s from the laboratory of the German biochemist Otto Warburg. While investigating the oxidation of glucose-6-phosphate in red blood cells, Warburg and his collaborator, Walter Christian, identified a novel, heat-stable coenzyme essential for this process.^{[1][2]} This coenzyme was distinct from the already known diphosphopyridine nucleotide (DPN), now called NAD⁺.

In 1934, Warburg formally proposed the name "triphosphopyridine nucleotide" (TPN) for this new molecule to highlight its structural difference from DPN.^[3] By 1936, Warburg and Christian had elucidated the key structural distinction: TPN contained an additional phosphate group attached to the ribose moiety of the adenosine nucleotide.^[4] This seemingly minor difference conferred a distinct biochemical role upon TPN, a discovery that underscored the exquisite specificity of enzymatic reactions.

The enzyme that utilized TPN in these initial experiments was termed "Zwischenferment" (intermediate enzyme) by Warburg and is now known as glucose-6-phosphate dehydrogenase (G6PDH), the first enzyme in the pentose phosphate pathway.^{[2][5]}

The Historical and Ongoing Significance of TPN (NADP+)

The discovery of TPN was a watershed moment in biochemistry for several reasons:

- **Metabolic Specificity:** It established the principle that different coenzymes could be utilized for distinct metabolic purposes. While DPN (NAD⁺) was primarily associated with catabolic reactions like glycolysis, TPN was found to be crucial for anabolic (biosynthetic) pathways.
- **The Pentose Phosphate Pathway:** The identification of a TPN-dependent reaction for glucose-6-phosphate oxidation was the first step toward unraveling a new metabolic route: the pentose phosphate pathway (PPP).^[2] This pathway is now understood to be the primary source of the reduced form of TPN, NADPH, which is essential for reductive biosynthesis and for protecting the cell against oxidative damage.^{[5][6]}
- **Reductive Biosynthesis:** NADPH, the reduced form of TPN, is the major electron donor in anabolic reactions, including the synthesis of fatty acids, steroids, and nucleotides.^[7]
- **Antioxidant Defense:** NADPH is critical for maintaining a reduced intracellular environment and protecting against oxidative stress. It is the essential cofactor for glutathione reductase, an enzyme that regenerates the antioxidant glutathione.^[6]

The distinct roles of the NAD⁺/NADH and NADP⁺/NADPH pools are a fundamental principle of metabolic regulation, and the ability to modulate these pathways is a key area of interest in modern drug development, particularly in cancer and metabolic diseases.

Data Presentation: Quantitative Insights from Early Experiments

While the original publications of Warburg and Christian are in German and contain extensive data, the following table summarizes the kind of quantitative results that would have been observed in their experiments on the oxidation of glucose-6-phosphate. The data illustrates the dependency of the reaction on both the enzyme ("Zwischenferment") and the coenzyme (TPN). The reaction rate was typically measured by monitoring the change in optical density at 340 nm, corresponding to the formation of NADPH.

Experimental Condition	Relative Rate of Glucose-6-Phosphate Oxidation (%)
Complete system (Enzyme + Glucose-6-Phosphate + TPN)	100
Minus Enzyme ("Zwischenferment")	< 5
Minus TPN	< 5
Minus Glucose-6-Phosphate	0

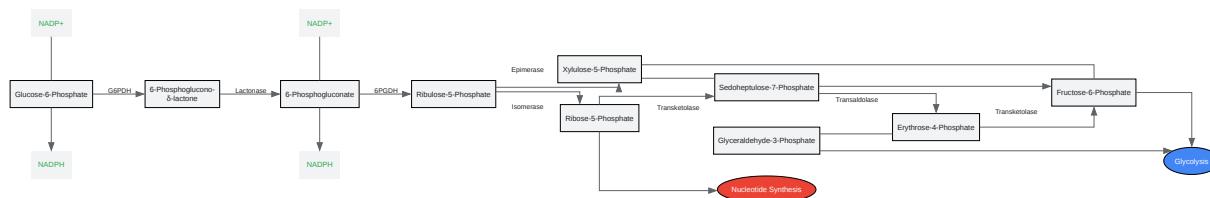
This table is a representative summary based on descriptions of Warburg's findings and modern understanding of the assay.

Experimental Protocols: The Spectrophotometric Assay for TPN Activity

The method developed by Warburg and his colleagues to measure the activity of TPN was revolutionary for its time and forms the basis of modern spectrophotometric enzyme assays.

Principle:

The assay is based on the principle that the reduced form of TPN, NADPH, absorbs light strongly at a wavelength of 340 nm, whereas the oxidized form, NADP+, does not. Therefore, the rate of an NADP+-dependent dehydrogenase reaction can be followed by measuring the increase in absorbance at 340 nm over time.

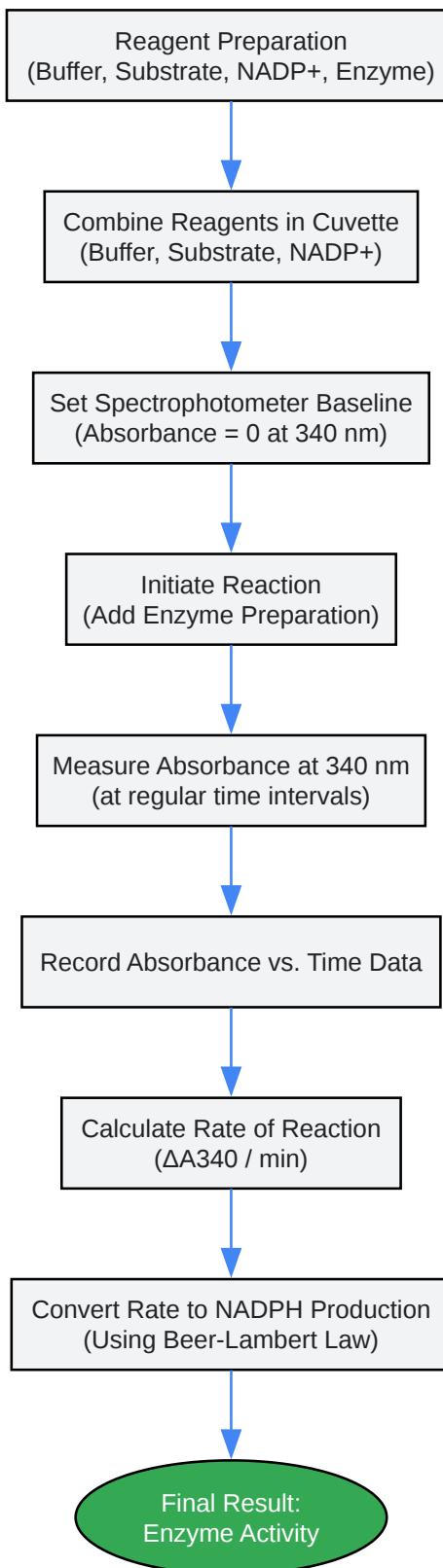

Detailed Methodology (Reconstructed from historical accounts):

- Preparation of Reagents:
 - Buffer: A suitable buffer to maintain a physiological pH (e.g., Tris-HCl, pH 7.5).
 - Substrate: A solution of glucose-6-phosphate.
 - Coenzyme: A solution of triphosphopyridine nucleotide (NADP⁺).
 - Enzyme Preparation: A purified or semi-purified preparation of "Zwischenferment" (glucose-6-phosphate dehydrogenase) from a source such as yeast or red blood cells.
- Assay Procedure:
 - Into a quartz cuvette with a 1 cm light path, the following were added:
 - Buffer solution.
 - Glucose-6-phosphate solution.
 - NADP⁺ solution.
 - The cuvette was placed in a spectrophotometer, and the absorbance at 340 nm was set to zero to establish a baseline.
 - The reaction was initiated by the addition of the enzyme preparation.
 - The absorbance at 340 nm was recorded at regular intervals (e.g., every 30 seconds) for a period of several minutes.
- Data Analysis:
 - The rate of the reaction was determined by calculating the change in absorbance per unit of time ($\Delta A_{340}/\text{minute}$).
 - Using the molar extinction coefficient of NADPH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$), the rate of reaction could be expressed in terms of the amount of NADPH produced per minute.

Mandatory Visualizations: Pathways and Workflows

The Pentose Phosphate Pathway

The following diagram illustrates the key reactions of the pentose phosphate pathway, highlighting the central role of TPN (NADP+).



[Click to download full resolution via product page](#)

Caption: The Pentose Phosphate Pathway, showing the oxidative and non-oxidative branches.

Experimental Workflow for TPN Activity Assay

The following diagram illustrates the logical flow of the spectrophotometric experiment used to determine the activity of TPN.

[Click to download full resolution via product page](#)

Caption: Logical workflow of the spectrophotometric assay for TPN (NADP+) activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentose Phosphate Pathway | Definition & Purpose - Lesson | Study.com [study.com]
- 2. microbenotes.com [microbenotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 6. Warburg effect(s)—a biographical sketch of Otto Warburg and his impacts on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shibboleth Authentication Request [login.stanford.idm.oclc.org]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of Triphosphopyridine Nucleotide (TPN)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15569622#discovery-and-historical-significance-of-triphosphopyridine-nucleotide-tpn>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com